
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, also known as 4-Chloro-1-Difluoroethyl-pyrazole-3-carboxylic acid (CPDFA), is a compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and organic solvents. CPDFA has been found to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Electrosynthesis of Chloropyrazolecarboxylic Acids
Electrosynthesis offers a route to chlorinated pyrazolecarboxylic acids, including derivatives similar to 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. The process involves chlorination at the platinum anode in aqueous sodium chloride, with yields influenced by the structure of the initial pyrazolecarboxylic acids. This method highlights the importance of the electrosynthetic approach in generating chlorinated pyrazole derivatives with potential utility in various chemical syntheses and applications (Lyalin, Petrosyan, & Ugrak, 2009).
Novel N-Substituted Pyrazole Carboxylates for Optical Applications
Research into N-substituted pyrazole carboxylates, including derivatives of pyrazole-3-carboxylic acids, demonstrates their potential as nonlinear optical (NLO) materials. These compounds, characterized by spectroscopic methods, show significant optical nonlinearity, suggesting their application in optical limiting technologies. The findings point towards the use of pyrazole derivatives in developing new materials for photonic applications (Chandrakantha et al., 2013).
Pyrazole Tautomerism and Structural Insights
The study of pyrazolin-5-one tautomerism provides deep insights into the structural dynamics of pyrazole derivatives. NMR and IR spectroscopy reveal that the presence of substituents, such as those in 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, can significantly affect tautomer preference, which is crucial for understanding the chemical behavior and reactivity of such compounds (Newman & Pauwels, 1970).
Functionalization and Reactivity Studies
Experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives provide valuable information on their chemical reactivity. These studies help in understanding the mechanisms of reactions involving pyrazole derivatives and their potential applications in synthesizing more complex molecules, offering insights for future research in organic synthesis and drug development (Yıldırım, Kandemirli, & Demir, 2005).
Pyrazole-Based Thin Films for Optoelectronic Applications
The development of oligo-pyrazole-based thin films demonstrates the application of pyrazole derivatives in materials science. These films exhibit specific optical properties, such as defined absorbance, transmittance, and optical band gaps, indicating their potential in optoelectronic devices. This research showcases the versatility of pyrazole derivatives in creating materials with desirable optical and morphological properties (Cetin, Korkmaz, & Bildirici, 2018).
Propriétés
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c7-3-1-11(2-4(8)9)10-5(3)6(12)13/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELFGBALFGCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)
![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)
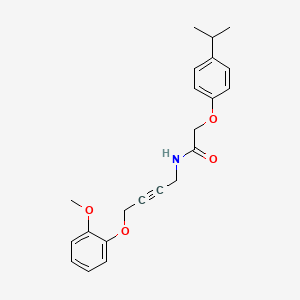
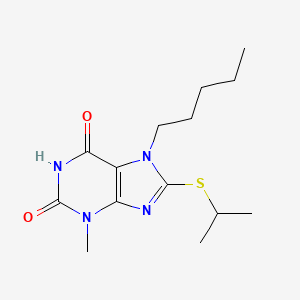


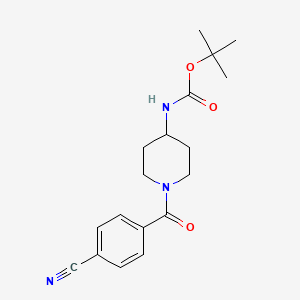
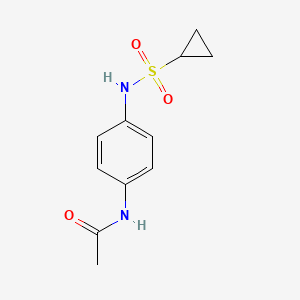
![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
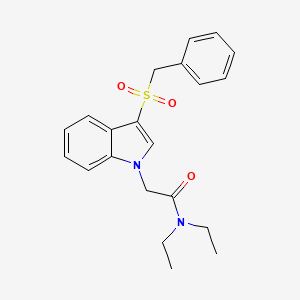
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)